(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride
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Overview
Description
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with an ethoxycarbonyl group and a boronic acid moiety, which is further stabilized as a hydrochloride salt. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with boronic esters or boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acid derivatives or reduction to form boranes.
Substitution Reactions: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organolithium or Grignard Reagents: Used in halogen-metal exchange reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acid Derivatives: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as:
Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their activity.
Cell Labeling: Used to label cells by interacting with cell surface carbohydrates.
Therapeutic Applications: In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cells.
Comparison with Similar Compounds
Similar Compounds
- (4-(Ethoxycarbonyl)pyridin-2-yl)boronic acid
- (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid
- (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Uniqueness
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H11BClNO4 |
---|---|
Molecular Weight |
231.44 g/mol |
IUPAC Name |
(5-ethoxycarbonylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6;/h3-5,12-13H,2H2,1H3;1H |
InChI Key |
JTHRFRRCALQEET-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)OCC)(O)O.Cl |
Origin of Product |
United States |
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